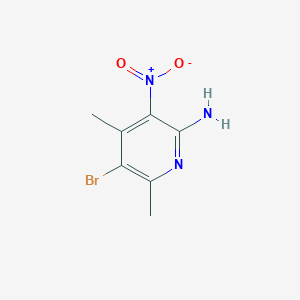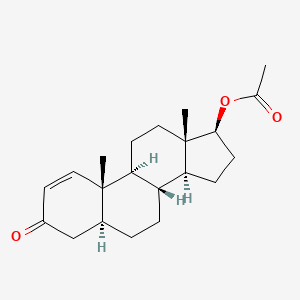
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (8-Cl-2-MPCA) is a versatile compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It can also be used in the synthesis of other quinoline-based compounds. 8-Cl-2-MPCA has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to act as a prodrug for other compounds.
Scientific Research Applications
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including structures similar to 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine to investigate various biological systems. The research into aminoquinolines highlights their potential as antioxidants and radioprotectors, contributing to the development of sensitive and selective compounds for studying DNA and other biological entities (Aleksanyan & Hambardzumyan, 2013).
Helical Oligoamide Foldamers
Oligoamides derived from quinoline-based compounds, akin to this compound, have been synthesized and shown to form helical structures. These helices, characterized in both solid state by X-ray diffraction and in solution by NMR, demonstrate the potential of quinoline derivatives in the design of foldamers with specific conformations and properties (Jiang et al., 2003).
Synthesis and Anticancer Activity
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, related to this compound, has been conducted to assess their cytotoxic activity and potential as anticancer agents. The synthesis of these derivatives through microwave irradiation demonstrated not only the efficiency of this method but also the significant anticancer activity of some compounds against various carcinoma cell lines, underscoring the therapeutic potential of quinoline derivatives (Bhatt, Agrawal, & Patel, 2015).
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to inhibit various enzymes such as topoisomerase ii and alkaline phosphatases like h-TNAP, h-IAP, h-PLAP, and h-GCAP . These enzymes play crucial roles in DNA replication and phosphate metabolism, respectively.
Mode of Action
Quinoline derivatives have been reported to inhibit enzyme activity, possibly through binding to the active site of the enzyme . This binding can alter the enzyme’s conformation, inhibiting its ability to catalyze its specific reaction.
Biochemical Pathways
Given its potential inhibitory effects on enzymes like topoisomerase ii and various alkaline phosphatases , it could impact DNA replication and phosphate metabolism pathways.
Result of Action
Inhibition of enzymes like topoisomerase ii and various alkaline phosphatases could potentially lead to disruption of dna replication and phosphate metabolism, respectively .
Biochemical Analysis
Biochemical Properties
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions suggest that this compound can modulate enzymatic activities, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking simulations have revealed that this compound can bind to the active sites of alkaline phosphatases, thereby inhibiting their activity . This binding interaction is crucial for its biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. It is essential to determine the threshold levels for both efficacy and toxicity to optimize its use in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding its localization and accumulation can help in designing targeted delivery systems for therapeutic purposes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The presence of targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with biomolecules and subsequent biochemical effects .
properties
IUPAC Name |
8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-4-2-5-11(8-10)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOCYQTDFLPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396083 | |
| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588677-32-1 | |
| Record name | 8-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)




![4-[(2,4-Dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1608360.png)
![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B1608362.png)

